Methyl 3-(furan-2-yl)prop-2-enoate

Description

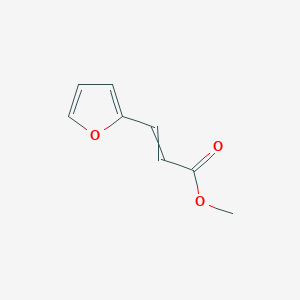

Methyl 3-(furan-2-yl)prop-2-enoate (IUPAC name: methyl (2E)-3-(furan-2-yl)prop-2-enoate) is an α,β-unsaturated ester featuring a furan substituent. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol. The compound is synthesized via condensation reactions, yielding a brownish oil with a reported 35% efficiency . Key spectral characteristics include IR absorption bands at 1714 cm⁻¹ (ester C=O stretch) and 1642 cm⁻¹ (conjugated C=C bond) . Furan derivatives like this are of interest in medicinal chemistry due to their bioactivity, such as antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

methyl 3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H8O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3 |

InChI Key |

PLNJUBIUGVATKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)prop-2-enoate

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Key Differences: The ethyl ester has a longer alkyl chain, increasing hydrophobicity compared to the methyl derivative. No direct yield data is provided, but its synthesis follows analogous pathways .

- Applications : Ethyl esters are often used as intermediates in agrochemicals, leveraging the furan ring’s electron-rich nature for further functionalization .

Phenyl (2E)-but-2-enoate

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- Key Differences :

Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate (ECFP)

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Key Differences: Incorporates a cyano (-CN) group, enhancing electrophilicity at the β-position. Thermodynamic studies reveal higher heat capacities and entropy compared to non-cyano derivatives, likely due to increased molecular rigidity .

Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate

- Molecular Formula: C₁₀H₉NO₄

- Molecular Weight : 207.19 g/mol

- Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, making this compound more reactive in nucleophilic attacks than the furan analog. Used in polymer chemistry due to its UV absorption properties .

Pyridine-Containing Derivative

- Example: 2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate

- Molecular Formula : C₁₅H₁₄N₂O₄

- Molecular Weight : 294.29 g/mol

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Effects: Furan’s electron-donating nature contrasts with nitro or cyano groups, influencing reactivity in Michael additions or Diels-Alder reactions .

- Thermodynamics: Cyano-substituted derivatives exhibit higher heat capacities, suggesting stronger intermolecular interactions .

- Biological Activity : Furan-containing esters show promise in drug discovery, while pyridine derivatives expand into coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.